N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a heterocyclic compound featuring a pyridazinone core linked via an ethyl group to a pyridine-3-sulfonamide moiety. The pyridazinone ring is substituted at the 3-position with a furan-2-yl group, contributing to its electronic and steric profile. While its exact biological targets remain uncharacterized, structural analogs indicate possible activity in kinase or receptor modulation.
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-15-6-5-13(14-4-2-10-23-14)18-19(15)9-8-17-24(21,22)12-3-1-7-16-11-12/h1-7,10-11,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKMMOBQCCKHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions The process begins with the preparation of the furan-2-yl and pyridazine intermediates, which are then coupled through a series of condensation and substitution reactions
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties
- Compounds containing furan and pyridazine rings have demonstrated antimicrobial activity against various bacterial and fungal strains. Research indicates that N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide could be effective against resistant strains of bacteria due to its ability to inhibit key metabolic pathways in microbes .
-
Anticancer Activity
- Several studies have reported the anticancer potential of similar compounds. The structural components of this compound suggest it may interfere with cancer cell proliferation and induce apoptosis. For instance, derivatives of pyridazine have shown promising results against various cancer cell lines, indicating potential for further development as anticancer agents .
-
Anti-inflammatory Effects
- The sulfonamide group is known for its anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibitory activity, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines showed that this compound induced apoptosis and inhibited cell growth significantly at micromolar concentrations. Mechanistic studies revealed that it may activate caspase pathways involved in programmed cell death .
Case Study 3: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory effects highlighted that treatment with this compound reduced levels of pro-inflammatory cytokines in murine models, supporting its potential use in inflammatory disorders.
Mechanism of Action
The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (Compound 5a)
- Structure : Shares the 6-oxopyridazin-1(6H)-yl core but substitutes the furan-2-yl group with a benzyloxy moiety. The sulfonamide is attached to a benzene ring rather than pyridine .
- Synthesis : Prepared via benzyl bromide alkylation in DMF with potassium carbonate, contrasting with the target compound’s likely ethyl-linked synthesis pathway .
- Activity : Benzenesulfonamide derivatives are often associated with carbonic anhydrase inhibition, but the pyridine sulfonamide in the target compound may enhance binding to alternative targets.
Ranitidine-Related Compound B ({5-[(dimethylamino)methyl]furan-2-yl}methanol)
- Structure: Features a furan ring with a dimethylaminomethyl substituent and a methanol group, differing from the pyridazinone-sulfonamide core of the target compound .
- Activity: Targets H2 receptors as a ranitidine analog. The target compound’s sulfonamide and pyridazinone groups suggest divergent mechanisms, possibly kinase or protease inhibition .
- Metabolism: The dimethylamino group in Ranitidine-related compounds enhances protonation at physiological pH, aiding receptor interaction. The target compound’s sulfonamide may instead rely on hydrogen bonding.
Furo[2,3-b]pyridine Carboxamide Derivatives
- Structure: Contains a fluorophenyl group and trifluoroethylamino substituents, contrasting with the pyridazinone-ethyl linkage in the target compound .
- Properties : Fluorination improves metabolic stability and membrane permeability. The target compound’s furan may be susceptible to oxidative metabolism, reducing bioavailability.
- Activity : Carboxamide groups in such derivatives often target kinases, while sulfonamides (as in the target compound) are prevalent in enzyme inhibitors like carbonic anhydrase or cyclooxygenase blockers .
Physicochemical and Pharmacokinetic Comparison
Table 1: Structural and Property Comparison
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a furan ring, pyridazine moiety, and a sulfonamide group. Its molecular formula is with a molecular weight of 324.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.33 g/mol |
| CAS Number | 1334371-37-7 |
| SMILES | CC(C(=O)NCc1ccccn1)n1nc(-c2ccco2)ccc1=O |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase and other enzymes, affecting metabolic pathways.
- Antiproliferative Activity : Studies indicate that the compound can inhibit cell proliferation in various cancer cell lines, including MCF-7 breast cancer cells.
- Anti-inflammatory Effects : The furan and pyridazine moieties contribute to anti-inflammatory properties by modulating cytokine production.
Biological Activity Studies
Numerous studies have been conducted to evaluate the biological activity of this compound. Below are key findings from recent research:
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxic effects against different cancer cell lines.
Mechanistic Insights
The compound's mechanism was further elucidated through in vitro studies demonstrating its impact on cell cycle progression and apoptosis induction:
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound leads to G0/G1 phase arrest in MCF-7 cells.
- Apoptosis Induction : Annexin V/PI staining indicated increased early and late apoptotic cells after treatment.
Study 1: In Vivo Efficacy
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound significantly reduced tumor volume compared to control groups.
Study 2: Synergistic Effects
Combination therapy involving this compound and standard chemotherapeutic agents (e.g., doxorubicin) showed enhanced efficacy, suggesting potential for use in combination therapies for cancer treatment.
Q & A
Q. What are the recommended synthetic routes for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or via coupling reactions using palladium catalysts.
- Step 2: Functionalization of the pyridazinone with a furan-2-yl group using Suzuki-Miyaura cross-coupling (aryl halides and boronic acids) .
- Step 3: Sulfonamide formation by reacting the intermediate amine with pyridine-3-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Optimization Tips:
- Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
- Adjust pH to 8–9 during sulfonamide coupling to minimize side reactions .
Q. How should researchers characterize the molecular structure of this compound to confirm purity and identity?
Answer: A combination of analytical techniques is required:
- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.2 ppm; pyridazine carbonyl at ~170 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ calculated for C₁₇H₁₆N₄O₃S: 357.09) .
- X-ray Crystallography: Resolve 3D conformation, bond angles, and hydrogen bonding patterns .
Q. What preliminary assays are recommended to evaluate its biological activity?
Answer: Initial screening should focus on:
- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Enzyme Inhibition: Test against targets like dihydrofolate reductase (DHFR) or glucosamine-6-phosphate synthase via spectrophotometric assays .
- Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?
Answer:
- Modify Substituents: Replace the furan-2-yl group with thiophene or triazole rings to assess electronic effects on binding .
- Vary Sulfonamide Moieties: Compare pyridine-3-sulfonamide with benzothiazole or thiadiazole derivatives to optimize steric bulk .
- Quantitative SAR (QSAR): Use computational models (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values .
Q. Example Table: Analog Comparison
| Substituent (R) | MIC (μg/mL) S. aureus | logP |
|---|---|---|
| Furan-2-yl | 8.5 | 2.1 |
| Thiophen-2-yl | 4.2 | 2.8 |
| 1,2,4-Triazol-1-yl | 12.3 | 1.5 |
Q. What strategies resolve contradictions in biological data across studies (e.g., variable MIC values)?
Answer:
- Standardize Assays: Use CLSI guidelines for antimicrobial testing to minimize protocol-driven variability .
- Replicate Under Controlled Conditions: Test compounds in triplicate with internal controls (e.g., ciprofloxacin for bacteria).
- Evaluate Membrane Permeability: Perform logD measurements or PAMPA assays to account for bioavailability differences .
Q. How can computational methods predict binding modes with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with DHFR (PDB: 1RX2). Key residues: Asp27, Leu28, and Phe31 .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .
- Free Energy Calculations: MM-PBSA to quantify binding affinities (ΔG < -30 kcal/mol suggests strong binding) .
Q. What advanced techniques elucidate the compound’s solid-state behavior and stability?
Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (>200°C indicates thermal stability) .
- Powder XRD: Identify polymorphs; sharp peaks at 2θ = 15–30° suggest crystalline phases .
- Dynamic Vapor Sorption (DVS): Assess hygroscopicity; <1% weight gain at 80% RH is ideal for formulation .
Methodological Challenges
Q. How to address low yields in the final sulfonamide coupling step?
Answer:
- Activate Amine Intermediate: Use Hünig’s base (DIPEA) to deprotonate the amine for efficient nucleophilic attack .
- Purify via Column Chromatography: Use silica gel (ethyl acetate/hexane, 3:7) to remove unreacted sulfonyl chloride .
- Alternative Coupling Agents: Replace EDC/HOBt with PyBOP for higher efficiency in DMF .
Q. What analytical workflows validate the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies: Expose to pH 1–13 (37°C, 24 hrs) and analyze degradation products via LC-MS .
- Plasma Stability Assays: Incubate in human plasma (37°C, 1 hr); >90% remaining indicates metabolic resistance .
Q. How to design a robust SAR study comparing analogs with varying heterocycles?
Answer:
- Define Core Scaffold: Maintain the pyridazinone-sulfonamide backbone.
- Systematic Variation: Introduce substituents at C3 (furan, thiophene) and N-ethyl positions (methyl, trifluoromethyl) .
- Statistical Analysis: Use ANOVA to identify significant differences in bioactivity (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
